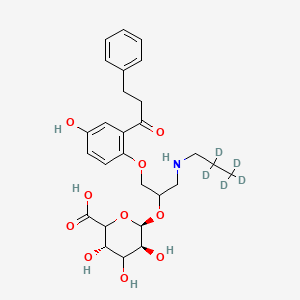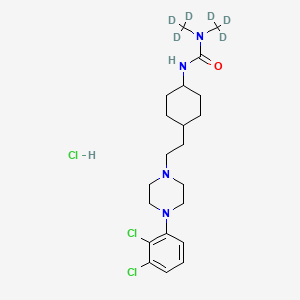
Cariprazine-d6 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cariprazine-d6 (hydrochloride) is a deuterated form of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. The deuterated version, Cariprazine-d6, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Cariprazine due to its stability and distinguishable mass spectrometric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cariprazine-d6 (hydrochloride) involves several key steps:
Condensation Reaction: 4-(2-hydroxyethyl)cyclohexanone reacts with 1-(2,3-dichlorophenyl)piperazine to produce 4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexanone.
Reducing Ammonolysis: The intermediate undergoes a reducing ammonolysis reaction to produce trans-4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl]cyclohexylamine.
Acylation Reaction: The final step involves an acylation reaction with N,N-dimethylmethylcarbamoyl chloride to produce Cariprazine.
Industrial Production Methods
Industrial production of Cariprazine-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the compound meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Cariprazine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce cariprazine N-oxide, while reduction may yield desmethylcariprazine .
Aplicaciones Científicas De Investigación
Cariprazine-d6 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Cariprazine.
Biology: Helps in understanding the biological effects and interactions of Cariprazine at the molecular level.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Cariprazine.
Industry: Employed in the development of new antipsychotic drugs and formulations
Mecanismo De Acción
Cariprazine-d6 (hydrochloride) exerts its effects primarily through partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors. This multifaceted mechanism helps in modulating neurotransmitter activity, thereby alleviating symptoms of schizophrenia and bipolar disorder .
Comparación Con Compuestos Similares
Similar Compounds
Aripiprazole: Another atypical antipsychotic with partial agonism at D2 and D3 receptors.
Brexpiprazole: Similar to Cariprazine but with different receptor binding affinities.
Risperidone: An atypical antipsychotic with a broader receptor profile.
Uniqueness
Cariprazine-d6 (hydrochloride) is unique due to its high affinity for D3 receptors, which may offer advantages in treating negative symptoms and cognitive deficits in schizophrenia. Its deuterated form provides enhanced stability and distinct mass spectrometric properties, making it valuable in pharmacokinetic studies .
Propiedades
Fórmula molecular |
C21H33Cl3N4O |
|---|---|
Peso molecular |
469.9 g/mol |
Nombre IUPAC |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea;hydrochloride |
InChI |
InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H/i1D3,2D3; |
Clave InChI |
GPPJWWMREQHLQT-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H].Cl |
SMILES canónico |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-diphenyl-6-quinolin-6-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12431622.png)
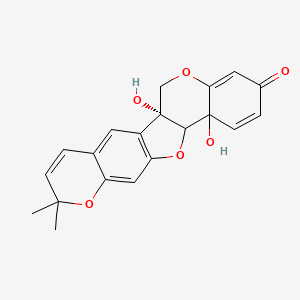
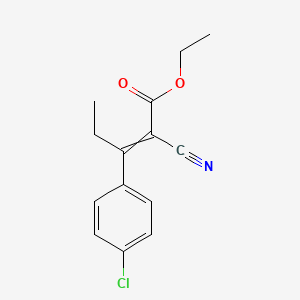
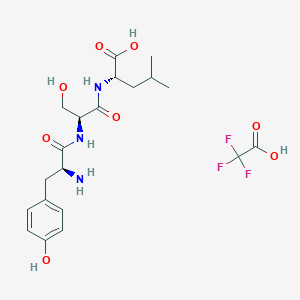
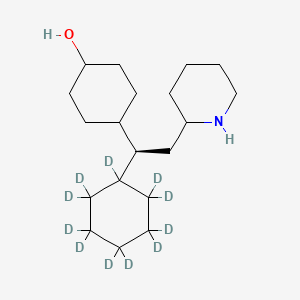
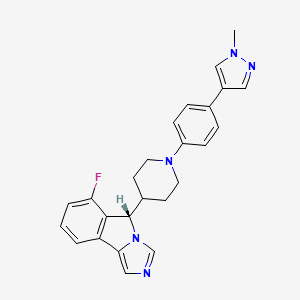
![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
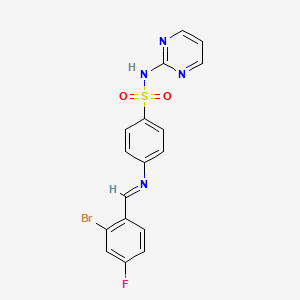
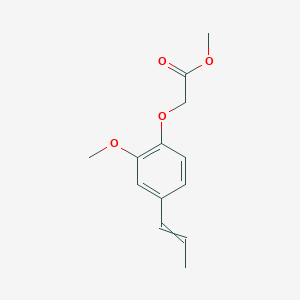
![[(1S,8S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate](/img/structure/B12431674.png)

